molecular formula C20H12ClF3N2OS B2416749 7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105242-43-0

7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2416749
CAS No.: 1105242-43-0
M. Wt: 420.83
InChI Key: IEPIAAMBFQGDDI-UHFFFAOYSA-N
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Description

“7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of thienopyrimidines

Properties

IUPAC Name

7-(4-chlorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N2OS/c21-15-6-4-13(5-7-15)16-10-28-18-17(16)25-11-26(19(18)27)9-12-2-1-3-14(8-12)20(22,23)24/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPIAAMBFQGDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate thiophene and pyrimidine precursors.

    Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the 3-(trifluoromethyl)benzyl group: This can be done through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the aromatic rings or the pyrimidine core.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thienopyrimidines can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidines: Other compounds in this class with different substituents.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different cores.

    Trifluoromethylbenzyl derivatives: Compounds with the trifluoromethylbenzyl group attached to different cores.

Uniqueness

The uniqueness of “7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one” lies in its specific combination of functional groups, which could confer unique biological activities or chemical properties compared to other similar compounds.

Biological Activity

The compound 7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with substituents that enhance its pharmacological profile. The molecular formula is C19H15ClF3N2OSC_{19}H_{15}ClF_3N_2OS, and it has a molecular weight of 397.85 g/mol. The presence of the chlorophenyl and trifluoromethyl groups contributes to its biological activity by modulating interactions with biological targets.

PropertyValue
Molecular FormulaC19H15ClF3N2OSC_{19}H_{15}ClF_3N_2OS
Molecular Weight397.85 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer). The compound's mechanism involves the inhibition of critical kinases involved in cell signaling pathways, leading to apoptosis in cancer cells.

  • Case Study : A study reported an IC50 value of 8.55 µM against MCF-7 cells, indicating potent anticancer effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.

  • Mechanism : The inhibition of these enzymes leads to reduced synthesis of inflammatory mediators, providing a potential therapeutic avenue for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity.

  • Research Findings : Compounds with similar thienopyrimidine structures have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of This compound is primarily attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways. Key mechanisms include:

  • Kinase Inhibition : The compound inhibits specific kinases involved in cancer cell proliferation.
  • Cytokine Modulation : It reduces the levels of inflammatory cytokines.
  • Membrane Disruption : Its hydrophobic characteristics allow it to integrate into bacterial membranes, leading to cell lysis.

Table 2: Summary of Biological Activities

Activity TypeMechanismNotable Findings
AnticancerKinase inhibitionIC50 = 8.55 µM (MCF-7)
Anti-inflammatoryCytokine modulationInhibits COX and LOX
AntimicrobialMembrane disruptionEffective against S. aureus and E. coli

Q & A

Q. Basic Research Focus

  • 1H/13C-NMR : Confirms substituent integration and regiochemistry. For example, aromatic protons appear at δ 7.54–8.17 ppm, and trifluoromethyl groups show distinct splitting patterns .
  • LC-MS (ESI) : Validates molecular weight (e.g., [M+1]+ = 263.7 observed for similar derivatives) .
  • Melting Points : Serve as purity indicators (e.g., >300°C for highly conjugated derivatives) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length = 0.004–0.005 Å) .

What strategies optimize biological activity in thieno[3,2-d]pyrimidinone derivatives?

Q. Advanced Research Focus

  • Substituent Effects :
    • 4-Chlorophenyl groups enhance anticancer activity by increasing hydrophobic interactions with target proteins .
    • Trifluoromethylbenzyl moieties improve metabolic stability and membrane permeability .
  • Heterocyclic Modifications : Adding 1,2,4-triazole or pyrrolopyrimidine units boosts antibacterial activity (e.g., MIC values <1 µg/mL against S. aureus) .
    Key Finding : Compound 19b (with 4-chlorophenyl and triazole groups) exhibited higher anticancer activity than doxorubicin in vitro .

How can researchers resolve contradictions in cytotoxicity data across studies?

Q. Advanced Research Focus

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time, cell lines) to minimize discrepancies .
  • Structural Comparisons : Compare substituent positioning; e.g., para-substituted chlorophenyl groups show higher activity than ortho/meta isomers .
  • Computational Modeling : Use docking studies to rationalize activity differences (e.g., binding affinity to EGFR kinase vs. microtubules) .

What are the key challenges in designing SAR studies for this scaffold?

Q. Advanced Research Focus

  • Regioselectivity : Thienopyrimidinone derivatives often exhibit multiple reactive sites, complicating functionalization. Controlled stepwise alkylation (e.g., using bulky bases) can mitigate this .
  • Solubility : High hydrophobicity (logP >4) limits bioavailability. Introducing polar groups (e.g., sulfonamides) improves aqueous solubility without compromising activity .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, but esterase-sensitive moieties may require prodrug strategies .

How do spectroscopic techniques differentiate between isomeric derivatives?

Q. Advanced Research Focus

  • NOESY NMR : Identifies spatial proximity of substituents (e.g., benzyl protons coupling with pyrimidinone ring protons) .
  • IR Spectroscopy : Carbonylic C=O stretches (1650–1750 cm⁻¹) confirm lactam formation, while absence of NH stretches (3300 cm⁻¹) validates N-alkylation .
  • High-Resolution MS : Resolves isotopic patterns (e.g., chlorine’s M+2 peak) to distinguish isomers with similar molecular weights .

What computational tools aid in predicting the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

  • ADMET Prediction : Software like SwissADME estimates parameters like BBB permeability (e.g., predicted logBB = -0.8) and CYP450 inhibition .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., 17β-HSD2 enzyme) to guide lead optimization .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ data to prioritize synthetic targets .

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